molecular formula C10H12N4O B13757410 (6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol CAS No. 1184918-88-4

(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol

Cat. No.: B13757410
CAS No.: 1184918-88-4
M. Wt: 204.23 g/mol
InChI Key: FLFNFVARYJGOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol is a chemical compound with the molecular formula C10H12N4O. It is a derivative of imidazo[1,2-b]pyridazine, a privileged drug moiety found in many approved and experimental drugs . This compound has shown potential in various scientific research applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with imidazo[1,2-b]pyridazine derivatives. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol involves the inhibition of transforming growth factor-β activated kinase (TAK1). TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting TAK1, this compound can disrupt signaling pathways involved in the proliferation of multiple myeloma cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol stands out due to its specific substitution pattern, which enhances its selectivity and potency as a TAK1 inhibitor. This unique structure allows it to bind more effectively to the kinase’s active site, making it a promising candidate for further development as a therapeutic agent .

Properties

CAS No.

1184918-88-4

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

[6-(cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl]methanol

InChI

InChI=1S/C10H12N4O/c15-6-8-5-14-10(12-8)4-3-9(13-14)11-7-1-2-7/h3-5,7,15H,1-2,6H2,(H,11,13)

InChI Key

FLFNFVARYJGOKR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NN3C=C(N=C3C=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.